molecular formula C23H18N2O4S2 B2714820 4-benzoyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683237-61-8

4-benzoyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2714820
CAS RN: 683237-61-8
M. Wt: 450.53
InChI Key: ZRKXDCGCMQXZNW-VHXPQNKSSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide compounds can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a benzoyl group, a benzothiazole group with a methylsulfonyl substituent, and a benzamide group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research by Morgan et al. (1990) focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with similar structural motifs to the target compound. These compounds have shown potency in vitro comparable to sematilide, indicating potential as selective class III electrophysiological agents (Morgan et al., 1990).

Chemical Structure and Metal Complexes

Adhami et al. (2012) investigated the synthesis of a compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, through different reactions, leading to the formation of new bonds and a five-membered ring. This study also explored the coordination of the synthesized compound with Pd(II) and Ni(II) ions, contributing to the understanding of its structural and potential catalytic applications (Adhami et al., 2012).

Anticancer Applications

Yılmaz et al. (2015) synthesized derivatives of indapamide, including structures akin to the target compound, demonstrating proapoptotic activity against melanoma cell lines. This highlights the compound's potential in the development of new anticancer agents (Yılmaz et al., 2015).

Anti-inflammatory and Anti-cancer Agents

Gangapuram and Redda (2009) developed substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, showcasing their synthesis and potential as anti-inflammatory and anti-cancer agents. This research adds to the pool of knowledge on the therapeutic applications of benzamide derivatives (Gangapuram & Redda, 2009).

Class III Antiarrhythmic Activity

Ellingboe et al. (1992) studied the Class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, closely related to the target compound. These substances showed potent Class III activity without affecting conduction, indicating their potential in the treatment of arrhythmias (Ellingboe et al., 1992).

properties

IUPAC Name

4-benzoyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S2/c1-25-19-13-12-18(31(2,28)29)14-20(19)30-23(25)24-22(27)17-10-8-16(9-11-17)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKXDCGCMQXZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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